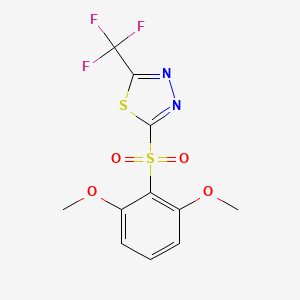

2-(2,6-Dimethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Description

The compound 2-(2,6-dimethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and a 2,6-dimethoxybenzenesulfonyl moiety at position 2. The 1,3,4-thiadiazole ring contributes to its planar, electron-deficient structure, enabling diverse non-covalent interactions (e.g., π-stacking, hydrogen bonding) critical for biological or material applications .

Properties

CAS No. |

62617-15-6 |

|---|---|

Molecular Formula |

C11H9F3N2O4S2 |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C11H9F3N2O4S2/c1-19-6-4-3-5-7(20-2)8(6)22(17,18)10-16-15-9(21-10)11(12,13)14/h3-5H,1-2H3 |

InChI Key |

KDYZHJXPALHULC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=NN=C(S2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxybenzenesulfonyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 2-((2,6-dimethoxyphenyl)sulfonyl)thiosemicarbazide. This intermediate is then cyclized using trifluoroacetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in studying enzyme functions and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

- Substituent Effects on Physicochemical Properties: Amino-Substituted Derivatives: Compounds like F-5 (2-(3,4-dichlorophenylamino)-5-(tetrahydrofuro-triol)-1,3,4-thiadiazole) and F-8 (2-(4-chloro-3-(trifluoromethyl)phenylamino)-5-(tetrahydrofuro-triol)-1,3,4-thiadiazole) exhibit amino groups at position 2, leading to lower melting points (e.g., F-6: 119.6–120.6°C) compared to sulfonyl-substituted derivatives due to reduced hydrogen-bonding capacity . In contrast, the sulfonyl group in the target compound likely increases melting point and crystallinity. Sulfonyl vs. Thioether Groups: The sulfonyl group’s electron-withdrawing nature differentiates the target compound from thioether-containing analogues (e.g., 6a from : 2-((2-methylbenzyl)thio)-5-(pyrimidin-4-yl)-1,3,4-thiadiazole). Sulfonyl derivatives generally exhibit higher acidity (pKa ~1–3) and improved hydrolytic stability compared to thioethers .

Heterocyclic Core Modifications: Thiadiazole vs. Oxadiazole

- 1,3,4-Oxadiazole Derivatives (): Replacing sulfur with oxygen in the heterocyclic core (e.g., 2-((4-bromobenzyl)thio)-5-(pyrazol-4-yl)-1,3,4-oxadiazole) reduces the ring’s electron deficiency, altering reactivity and binding affinities. Oxadiazoles typically show lower thermal stability (e.g., melting points 77–114°C) compared to thiadiazoles .

Physicochemical and Spectroscopic Data

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2,6-dimethoxybenzenesulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole?

- Methodological Answer : The compound can be synthesized via sulfonylation of a 5-(trifluoromethyl)-1,3,4-thiadiazole precursor using 2,6-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yields may vary depending on reaction time and solvent polarity, as seen in analogous sulfonyl-thiadiazole syntheses .

Q. How is spectroscopic characterization (NMR, HRMS) performed for this compound?

- Methodological Answer :

- 1H NMR : Expect signals for the 2,6-dimethoxybenzene protons as two doublets (δ ~6.5–7.5 ppm, ≈ 8–9 Hz) due to meta-substitution. The trifluoromethyl group causes deshielding of adjacent protons.

- 13C NMR : The sulfonyl group induces downfield shifts (~125–135 ppm for sulfonyl-attached carbons), while the trifluoromethyl carbon resonates at ~120 ppm (q, ≈ 35–40 Hz).

- HRMS : Use electrospray ionization (ESI) in positive mode to confirm the molecular ion peak [M+H]. Calibrate with internal standards for accuracy, as demonstrated in similar thiadiazole derivatives .

Q. What preliminary biological screening models are applicable for this compound?

- Methodological Answer : Prioritize antifungal assays (e.g., Botrytis cinerea inhibition), antitumor activity via MTT assays (e.g., against HeLa or MCF-7 cell lines), and antibacterial screens (e.g., Gram-negative pathogens like E. coli). Standardize protocols using 50 µg/mL concentrations and positive controls (e.g., fluconazole for antifungals) to ensure reproducibility, as in related studies .

Advanced Research Questions

Q. How can overlapping NMR signals from the 2,6-dimethoxybenzene sulfonyl group be resolved?

- Methodological Answer : Employ high-field NMR (≥600 MHz) with 2D techniques (e.g., HSQC, HMBC) to assign aromatic protons and confirm sulfonyl attachment. Deuterated DMSO or CDCl3 enhances resolution for methoxy groups (δ ~3.8–4.0 ppm). Dynamic NMR or variable-temperature experiments may resolve conformational exchange broadening .

Q. What role does the trifluoromethyl group play in modulating electronic properties and reactivity?

- Methodological Answer : The -CF group exerts a strong electron-withdrawing effect, increasing the electrophilicity of the thiadiazole core. This enhances stability toward hydrolysis but may reduce nucleophilic substitution reactivity. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for functionalization .

Q. How can dual fluorescence properties be investigated for potential use as molecular probes?

- Methodological Answer : Perform solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) to assess emission shifts. Use fluorescence quenching with lipid bilayers (e.g., DPPC vesicles) to evaluate membrane interactions. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, as demonstrated for analogous thiadiazole probes .

Q. What strategies address contradictory bioactivity data in sulfonyl-thiadiazole derivatives?

- Methodological Answer :

- Assay Variability : Replicate experiments across multiple cell lines (e.g., B. cinerea vs. Phomopsis spp.) and normalize to internal controls.

- Structural Confounds : Synthesize analogs with substituent modifications (e.g., replacing 2,6-dimethoxy with halogens) to isolate bioactivity contributors.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to differentiate assay-specific effects from inherent compound properties, as seen in antifungal SAR studies .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Methodological Answer :

- Analog Synthesis : Replace the sulfonyl group with carboxamide or thioether linkages to assess electronic contributions.

- Bioactivity Mapping : Test derivatives against a panel of targets (e.g., fungal pathogens, cancer cells) and correlate inhibition rates with substituent Hammett constants () or log values.

- Crystallography : Co-crystallize with target proteins (e.g., LpxH enzyme for antibiotic activity) to identify binding motifs, leveraging protocols from pyrimidine-thiadiazole inhibitor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.